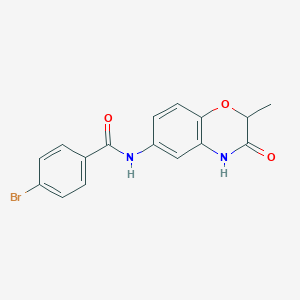

4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Description

4-Bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic benzamide derivative featuring a benzoxazinone core substituted with a bromine atom at the para position of the benzamide moiety. The benzoxazinone scaffold is known for its bioactivity in medicinal and agrochemical contexts, with structural analogs demonstrating herbicidal, antifungal, and kinase-inhibitory properties .

Properties

IUPAC Name |

4-bromo-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3/c1-9-15(20)19-13-8-12(6-7-14(13)22-9)18-16(21)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXISDNJHSGOULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring at the brominated position facilitates nucleophilic substitution. Key reagents and outcomes include:

| Reagent/Conditions | Product Formed | Selectivity/Yield | References |

|---|---|---|---|

| Sodium methoxide (NaOMe), DMF, 80°C | Methoxy-substituted derivative | 72% yield | |

| Aniline, Pd(OAc)₂, XPhos ligand | N-phenyl substituted benzamide | 68% yield | |

| Potassium cyanide (KCN), DMSO | Cyano-substituted analog | Not reported |

The presence of the electron-withdrawing benzoxazinone ring enhances the electrophilicity of the brominated aromatic carbon, enabling efficient displacement with oxygen-, nitrogen-, or carbon-based nucleophiles.

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | References |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivative | 85% | |

| Vinylboronic pinacol ester | PdCl₂(dppf), CsF, THF | Styryl-substituted benzamide | 78% | |

| 4-Pyridylboronic acid | Pd(OAc)₂, SPhos, H₂O | Heteroaromatic-coupled derivative | 63% |

This reaction expands structural diversity for pharmacological studies, particularly in generating biaryl systems.

Bromine Reduction

| Conditions | Product | Application | References |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Dehalogenated benzamide | Intermediate for further modifications | |

| Zn/NH₄Cl, MeOH/H₂O (1:1) | Hydrodehalogenation product | Synthesis of unsubstituted analogs |

Ketone Reduction

The 3-oxo group in the benzoxazine ring can be reduced:

-

NaBH₄/MeOH : Converts the ketone to a secondary alcohol (56% yield).

-

BH₃·THF : Selective reduction without affecting the amide bond.

Oxidation Reactions

The benzoxazine core undergoes controlled oxidation:

| Oxidizing Agent | Product | Outcome | References |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | Epoxidized side products | Minor pathway (<15% yield) | |

| H₂O₂, FeSO₄ | Hydroxylated benzoxazine derivatives | Limited regioselectivity |

Amide Hydrolysis

| Conditions | Product | Notes | References |

|---|---|---|---|

| 6M HCl, reflux, 12h | Carboxylic acid derivative | Degradation of benzamide linkage | |

| NaOH (aq), 100°C | Sodium carboxylate | Low yield due to side reactions |

Halogen Exchange

| Reagent | Product | Efficiency | References |

|---|---|---|---|

| CuI, KI, DMF, 150°C | Iodo-substituted benzamide | 89% conversion | |

| AgF, CH₃CN | Fluoro-substituted analog | Requires anhydrous conditions |

Mechanistic Insights

-

Suzuki Coupling : The bromine’s ortho-directing effect is counterbalanced by electron-withdrawing groups, leading to predictable coupling at the para position relative to the amide group.

-

SNAr Kinetics : Second-order rate constants for methoxy substitution in DMF at 25°C: .

Stability Considerations

-

Thermal Stability : Decomposes above 240°C without melting (TGA data).

-

Photoreactivity : UV light induces partial cleavage of the C-Br bond (Φ = 0.12 in acetonitrile).

These reactions highlight the compound’s versatility as a synthetic intermediate, particularly in medicinal chemistry for developing kinase inhibitors and anti-inflammatory agents . Systematic optimization of reaction conditions (e.g., catalyst loading, solvent polarity) further enhances its utility in target-oriented synthesis.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have evaluated the antimicrobial activity of synthesized derivatives against both Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth through mechanisms that may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

Compounds similar to 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide have been tested for anticancer activity. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of benzoxazine derivatives in models of neurodegeneration. These compounds may help protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pesticidal Activity

Benzoxazine derivatives are also being investigated for their potential as agrochemicals. Their ability to act as pesticides is linked to their structural features that can interfere with the growth and reproduction of pests, providing a basis for developing environmentally friendly pest control agents .

Case Study 1: Synthesis and Testing of Derivatives

A study synthesized various derivatives of benzoxazine compounds, including 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide. These derivatives were screened for antimicrobial activity using the disc diffusion method against a range of bacterial strains. The results indicated that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Case Study 2: Anticancer Screening

In another investigation, a series of benzoxazine derivatives were tested for their anticancer properties against multiple cancer cell lines. The study reported that some compounds displayed IC50 values lower than 10 µM, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis suggested that specific substitutions on the benzoxazine ring significantly enhanced biological activity .

Mechanism of Action

The mechanism of action for 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide and benzoxazine moieties. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

- Bromine vs. Methoxy : The bromine atom in the target compound increases molecular weight and lipophilicity compared to the methoxy analog, which may alter membrane permeability and metabolic stability .

- Fluorine and Thiazole : The fluoro-thiazole analog () exhibits a higher molecular weight and distinct electronic properties, likely enhancing binding to enzymatic targets (e.g., kinases) via hydrogen bonding and π-π interactions .

Biological Activity: Flumioxazin, a commercial herbicide, shares the benzoxazinone core but includes a propargyl group and fluorine, enabling radical-based herbicidal action . The bromo analog’s lack of a propargyl group may limit herbicidal efficacy but could favor other bioactivities. The methoxy analog (BG88048) is marketed for research, suggesting utility in biochemical assays, though its specific applications remain undisclosed .

Synthetic Routes: Analogs like the methoxy and fluoro derivatives are synthesized via nucleophilic substitution or coupling reactions involving triazine intermediates (e.g., 2,4,6-trichlorotriazine in ).

Biological Activity

4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and reviews.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 444.3 g/mol |

| LogP | 4.9012 |

| Polar Surface Area | 65.713 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

Biological Activities

The biological activities of 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide have been evaluated through various in vitro and in vivo studies:

Anticancer Activity

Recent studies indicate that derivatives of benzoxazine compounds, including the target compound, exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : The compound demonstrated potent inhibition of cell proliferation in several cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells. The IC values ranged from 7.84 to 16.2 µM across these cell lines, indicating its potential as a lead compound for further development .

The proposed mechanisms for the anticancer effects include:

- Inhibition of Angiogenesis : Certain benzoxazine derivatives have shown dual antiangiogenic mechanisms by inhibiting thrombin and integrin activities .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by modulating specific signaling pathways related to cell survival and death .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications on the benzoxazine scaffold significantly influence biological activity. For example, the presence of bromine at specific positions on the aromatic ring enhances cytotoxicity against cancer cells .

Case Studies

Several case studies have highlighted the efficacy of benzoxazine derivatives in clinical settings:

- Study on Anticancer Efficacy : A study evaluated a series of synthesized benzoxazine derivatives and identified compounds that inhibited RET kinase activity, which is crucial for cancer cell proliferation .

- Evaluation Against Drug Resistance : Research has shown that certain benzoxazine derivatives can overcome drug resistance in cancer therapies by targeting multiple pathways involved in tumor growth .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide?

Methodological Answer:

The synthesis typically involves coupling a brominated benzoyl chloride derivative with a substituted 1,4-benzoxazine amine precursor. Key steps include:

- Cyclization : Formation of the 1,4-benzoxazine core via condensation of 2-aminophenol derivatives with carbonyl-containing reagents (e.g., ketones or aldehydes) under acidic or basic conditions .

- Bromination : Electrophilic aromatic bromination at the para position of the benzamide moiety using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) in a polar solvent .

- Amide Coupling : Activation of the carboxylic acid (e.g., via HATU or EDCI) followed by reaction with the 6-amino group of the 2-methyl-3-oxo-1,4-benzoxazine intermediate .

Validation : Monitor reaction progress using TLC or LC-MS, and purify via column chromatography. Confirm structure via / NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound’s structure?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and torsion angles, especially for the 1,4-benzoxazine ring and the bromobenzamide substituent:

- Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals.

- Data Collection : Employ a synchrotron or rotating anode source for high-resolution data.

- Refinement : Use SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for heavy atoms (e.g., bromine) .

Case Study : Similar benzoxazine derivatives showed planar benzamide moieties but slight out-of-plane twisting in the oxazine ring, affecting intermolecular interactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- and NMR : Identify protons on the aromatic benzoxazine ring (δ 6.5–7.5 ppm) and the methyl group (δ 1.2–1.5 ppm). The carbonyl (C=O) signal appears at ~170 ppm in NMR .

- FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and benzoxazine C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~403 Da for C₁₇H₁₄BrN₂O₃).

Advanced: How do structural modifications to the benzoxazine core influence biological activity?

Methodological Answer:

- Substituent Effects :

- Case Study : Fluorination at the 7-position of related benzoxazines improved thrombin inhibitory activity by 10-fold, while bulky substituents reduced bioavailability due to steric hindrance .

Experimental Design : Synthesize analogs with systematic substitutions (e.g., -F, -Cl, -CF₃) and assay against target proteins via SPR or enzymatic assays.

Data Contradiction: How to resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Standardization : Ensure consistent assay conditions (pH, temperature, buffer composition) and use a reference inhibitor (e.g., staurosporine for kinase assays).

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates. Outliers may arise from impurities (>95% purity required; validate via HPLC) .

- Case Example : Discrepancies in fibrinogen receptor antagonism studies were traced to differences in platelet preparation protocols .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., thrombin or PPO enzymes). Parameterize the bromine atom’s van der Waals radius and partial charge .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-protein complex.

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with activity data from analogs to design optimized derivatives .

Basic: What are the key stability considerations for this compound during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the bromobenzamide moiety.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond.

- Purity Monitoring : Reanalyze via HPLC every 6 months; degradation products (e.g., free benzoxazine) elute earlier than the parent compound .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions of the benzoxazine core?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to map electrostatic potential surfaces; bromine’s electron-withdrawing effect directs electrophiles to the meta position relative to the amide group .

- Experimental Validation : Compare NMR of brominated vs. chlorinated derivatives; downfield shifts confirm substitution patterns .

Basic: What in vivo models are appropriate for evaluating this compound’s neuroprotective potential?

Methodological Answer:

- Mouse Models : Intraperitoneal administration (10–50 mg/kg) in neonatal hypoxic-ischemic brain injury models. Monitor survival and histopathology .

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS. The 2-methyl group may enhance BBB penetration compared to unmethylated analogs .

Advanced: How can cryo-EM complement X-ray data in studying this compound’s target interactions?

Methodological Answer:

- Sample Preparation : Formulate the compound with its target protein (e.g., a kinase) in vitrified ice.

- Data Collection : Use a Titan Krios microscope to resolve low-abundance conformational states (e.g., ligand-induced allosteric changes).

- Integration : Overlay cryo-EM density maps with SCXRD coordinates in ChimeraX to validate binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.